molecular formula C10H9BrN2O2 B13458176 methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate

methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate

Cat. No.: B13458176
M. Wt: 269.09 g/mol
InChI Key: MDEDWDANIZWMLN-UHFFFAOYSA-N
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Description

Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate is a heterocyclic compound that contains a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by esterification. One common method involves the reaction of 4-amino-2-bromopyridine with methanesulfonyl chloride to form an intermediate, which is then cyclized to yield the desired product . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like triethylsilane and trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and reduced forms of the compound .

Mechanism of Action

The mechanism of action of methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. The compound binds to the receptor’s active site, inhibiting its kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate is unique due to its specific bromine substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetate

InChI

InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-3-2-8-9(13)4-7(11)5-12-8/h2-5H,6H2,1H3

InChI Key

MDEDWDANIZWMLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C=C(C=N2)Br

Origin of Product

United States

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